N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-propylethanediamide
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Overview
Description
N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core with phenyl and propyl substituents
Mechanism of Action
Target of Action
Similar compounds have been shown to have antiproliferative activity against various cancer cell lines .
Mode of Action
It has been suggested that it may induce poly (adp-ribose) polymerase 1 (parp-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (lc3), and reduce the expression levels of proliferating cell nuclear antigen (pcna) . This suggests a complex action that combines antiproliferative effects with the induction of cell death .
Biochemical Pathways
The induction of parp-1 cleavage and activation of caspase 9 suggest that it may be involved in the regulation of apoptosis .
Result of Action
The compound has been shown to have antiproliferative activity against various cancer cell lines . It induces PARP-1 cleavage, activates caspase 9, induces LC3 fragmentation, and reduces PCNA expression levels . These actions suggest that the compound may inhibit cell proliferation and induce cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide typically involves multiple steps. One common method starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine can lead to the formation of the thieno[3,4-c]pyrazole core .
These steps may require the use of reagents such as propylamine and oxalyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The phenyl and propyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and organometallic compounds .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiproliferative agent, making it a candidate for cancer research.
Materials Science: Its unique structure allows for exploration in the development of novel materials with specific properties.
Biological Studies: The compound can be used to study various biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrazoles and pyrazolo[4,3-c]pyridines, which share structural similarities with N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide .
Uniqueness
What sets N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide apart is its specific substitution pattern and the presence of the oxamide moiety. These features contribute to its unique chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-2-8-17-15(21)16(22)18-14-12-9-23-10-13(12)19-20(14)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWPFVHILYBPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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